An In-depth Technical Guide to 2-Bromo-5-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-5-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 2-Bromo-5-iodopyridine, a key building block for researchers, scientists, and professionals in drug development. This document details experimental protocols and highlights the compound's utility in the synthesis of complex molecules for the pharmaceutical industry.
Core Chemical Properties and Structure
2-Bromo-5-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring both a bromine and an iodine atom on the pyridine ring, allows for selective, stepwise functionalization, making it a valuable tool in the construction of complex molecular architectures.
The physical and chemical properties of 2-Bromo-5-iodopyridine are summarized in the table below:
| Property | Value |
| Molecular Formula | C₅H₃BrIN |
| Molecular Weight | 283.89 g/mol [1] |
| Appearance | White to off-white or light yellow solid/crystalline powder[1][2] |
| Melting Point | 121-123 °C[1][2] |
| Boiling Point | 278.6 °C at 760 mmHg |
| Density | 2.3 g/cm³[1] |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), dichloromethane (B109758), ethyl acetate, methanol, and ethanol. Poorly soluble in water.[1] |
| CAS Number | 73290-22-9[1] |
| SMILES | C1=CC(=NC=C1I)Br |
| InChI | InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H |
Synthesis and Experimental Protocols
There are two primary, well-documented methods for the synthesis of 2-Bromo-5-iodopyridine.
Method 1: From 2,5-dibromopyridine (B19318)
This method involves a regioselective debromination followed by iodination.
Experimental Protocol:
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Dissolve 2,5-dibromopyridine in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.[1]
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Slowly add a stoichiometric amount of n-butyllithium to the cooled solution. This selectively removes the bromine atom at the 5-position to form the corresponding aryllithium reagent.[1]
-
After the formation of the aryllithium intermediate, introduce a solution of iodine in the same solvent.
-
Allow the reaction to proceed at low temperature before gradually warming to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to neutralize any unreacted iodine.[1]
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-Bromo-5-iodopyridine.
Method 2: From 2-amino-5-iodopyridine (B21400)
This synthesis route proceeds via a Sandmeyer-type reaction.
Experimental Protocol:
-
Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous hydrobromic acid (10 mL) and cool the mixture in an ice bath.[2][3]
-
Slowly add bromine (3 mL) dropwise to the cooled mixture while maintaining a low temperature.[2][3]
-
Subsequently, add a solution of sodium nitrite (B80452) (3.4 g, dissolved in 5 mL of water) dropwise, ensuring the reaction temperature does not exceed 15 °C.[2][3]
-
After the addition is complete, add a solution of sodium hydroxide (B78521) (16 g in 40 mL of water). A brown solid should precipitate.[2][3]
-
Combine the organic phases, wash sequentially with water and saturated saline, and then dry over anhydrous magnesium sulfate.[2][3]
-
Concentrate the solution under reduced pressure to obtain the 2-Bromo-5-iodopyridine product. A yield of approximately 78% (4.4 g) has been reported for this method.[2][3]
Applications in Drug Development and Organic Synthesis
2-Bromo-5-iodopyridine is a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.[4] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This enables the sequential introduction of different functional groups, a key strategy in the development of novel therapeutics.
The iodine at the 5-position is more reactive and can be selectively coupled, leaving the bromine at the 2-position available for subsequent transformations. This stepwise functionalization is instrumental in creating complex, highly substituted pyridine derivatives.
Caption: Synthetic utility of 2-Bromo-5-iodopyridine in drug scaffold synthesis.
General Protocol for Suzuki Coupling
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.
Experimental Protocol:
-
In a Schlenk flask, combine 2-Bromo-5-iodopyridine, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times.
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.
Experimental Protocol:
-
To a degassed solution of 2-Bromo-5-iodopyridine in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine), add the terminal alkyne (1-1.5 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and a base (typically an amine which can also serve as the solvent).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting product by column chromatography.
Safety and Handling
2-Bromo-5-iodopyridine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, dark place, sealed in a dry environment at room temperature. It is sensitive to light.
This guide provides a foundational understanding of 2-Bromo-5-iodopyridine for its effective use in a research and development setting. For further details on specific applications and safety protocols, please refer to the relevant material safety data sheets (MSDS) and peer-reviewed literature.
